Product packaging for 1,3-dibenzyl-4-hydroxyquinolin-2(1H)-one(Cat. No.:)

1,3-dibenzyl-4-hydroxyquinolin-2(1H)-one

Cat. No.: B11479746
M. Wt: 341.4 g/mol
InChI Key: ZIWVYRMHGBBTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibenzyl-4-hydroxyquinolin-2(1H)-one is a synthetic quinolinone derivative of high interest in pharmaceutical and organic chemistry research. The benzyl groups at the N1 and C3 positions and the hydroxy group at C4 make this compound a versatile key intermediate for the synthesis of more complex molecules. Its structure is closely related to other 4-hydroxyquinolin-2(1H)-one scaffolds, which are known to exhibit a range of biological activities. This compound is primarily valued as a chemical building block for drug discovery programs. Researchers utilize it to develop novel compounds for screening against various biological targets. The 4-hydroxyquinolin-2(1H)-one core is a privileged structure in medicinal chemistry, often associated with receptor antagonism and other pharmacologically relevant actions. Its applications extend to material science, where it can be investigated for its photophysical properties due to its conjugated system. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19NO2 B11479746 1,3-dibenzyl-4-hydroxyquinolin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

1,3-dibenzyl-4-hydroxyquinolin-2-one

InChI

InChI=1S/C23H19NO2/c25-22-19-13-7-8-14-21(19)24(16-18-11-5-2-6-12-18)23(26)20(22)15-17-9-3-1-4-10-17/h1-14,25H,15-16H2

InChI Key

ZIWVYRMHGBBTTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O

Origin of Product

United States

Synthetic Strategies for 1,3 Dibenzyl 4 Hydroxyquinolin 2 1h One and Analogues

Conventional Synthetic Approaches to 4-Hydroxyquinolin-2(1H)-ones

Historically, the synthesis of 4-hydroxyquinolin-2(1H)-ones has relied on several named reactions. These conventional methods often require harsh reaction conditions, such as high temperatures and the use of strong acids or bases. acs.org

Classic methods for the synthesis of the 4-hydroxyquinolin-2(1H)-one scaffold include:

Conrad-Limpach reaction: This involves the reaction of anilines with β-ketoesters. The initial condensation forms an enamine, which is then cyclized at high temperatures to yield the quinolin-4-one ring system. nih.gov

Gould-Jacobs reaction: This method utilizes the reaction of an aniline (B41778) with an ethoxymethylenemalonic ester or a similar reagent. The resulting anilinomethylenemalonate is then thermally cyclized to form a 4-hydroxyquinoline-3-carboxylate, which can be subsequently hydrolyzed and decarboxylated to the desired 4-hydroxyquinolin-2(1H)-one. mdpi.com

Knorr quinoline (B57606) synthesis: This approach involves the cyclization of β-ketoanilides in the presence of a strong acid. nih.gov

These traditional syntheses, while effective in producing the core quinolone structure, often suffer from drawbacks such as low atom economy, the generation of significant waste, and the need for harsh reaction conditions. tandfonline.comsruc.ac.uk

Targeted Synthesis of 1,3-Dibenzyl-4-hydroxyquinolin-2(1H)-one

The targeted synthesis of this compound involves the introduction of benzyl (B1604629) groups at the N1 and C3 positions of the 4-hydroxyquinolin-2(1H)-one core. This is typically achieved through a stepwise functionalization of a pre-formed quinolone ring.

The synthesis often begins with a simpler 4-hydroxyquinolin-2(1H)-one precursor. A common strategy involves the N-alkylation of the quinolone nitrogen, followed by C-alkylation at the C3 position.

For instance, the iridium-catalyzed alkylation of 4-hydroxy-2(1H)-quinolone with benzyl alcohol under solvent-free thermal conditions can yield 3-benzyl-4-hydroxyquinolin-2(1H)-one. Subsequent N-benzylation would then produce the target compound.

The reactivity of the 4-hydroxyquinolin-2(1H)-one system is crucial. The acidic proton of the 4-hydroxy group and the N-H proton can both be reactive, and their relative acidity can influence the regioselectivity of alkylation. The C3 position is also activated for electrophilic substitution.

Achieving regioselectivity in the functionalization of the quinoline ring is a key challenge. mdpi.com Modern synthetic methods often employ transition metal catalysis to direct functionalization to specific positions. nih.gov For example, palladium-catalyzed C-H activation has been explored for the site-selective functionalization of quinolines. mdpi.com

In the context of synthesizing this compound, protecting groups may be employed to block reactive sites and ensure that benzylation occurs at the desired positions. The choice of base and solvent can also significantly influence the outcome of the alkylation reactions.

A novel, metal-free approach for the regioselective synthesis of C-3 functionalized quinolines has been developed via a [4+2] hetero Diels-Alder cycloaddition of in situ generated azadienes with terminal alkynes. organic-chemistry.orgacs.org This method offers excellent chemo- and regioselectivity, providing access to quinolines that are difficult to synthesize using traditional methods. organic-chemistry.orgacs.org

Advanced and Sustainable Methodologies in Quinolone Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for quinolone synthesis, driven by the principles of green chemistry. ijpsjournal.comresearchgate.net These advanced methodologies aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. sruc.ac.uk

Transition metal catalysis has revolutionized the synthesis of quinolin-2(1H)-one structures. researchgate.net

Palladium-catalyzed reactions: Palladium catalysts are widely used for various transformations in quinolone synthesis, including C-H activation, cross-coupling reactions, and cyclization reactions. mdpi.comresearchgate.net For instance, a palladium-catalyzed cyclization of o-iodoanilines with acrylates or acrylic acids can produce 2-quinolinones in good yields. researchgate.net Another method involves a one-pot, two-step procedure using palladium catalysts and molybdenum hexacarbonyl as a solid source of CO for the synthesis of 4-quinolones from 2-iodoanilines and alkynes. qeios.comnih.gov

Silver-catalyzed reactions: Silver catalysts have been employed for the synthesis of 4-hydroxyquinolin-2(1H)-one derivatives from o-alkynylanilines and carbon dioxide under mild conditions. acs.org This method is conceptually novel as it involves the incorporation of carbon dioxide and a rearrangement to form the quinolone ring. acs.org

Other catalytic systems: Copper-catalyzed reactions have also been developed for the synthesis of quinoline derivatives. mdpi.com For instance, a copper-catalyzed [4 + 1 + 1] annulation of sulfoxonium ylides with anthranils has been used to synthesize 2,3-diaroylquinolines. mdpi.com Nanocatalysts are also emerging as an effective and reusable option for quinoline synthesis.

Catalytic Systems in Quinolin-2(1H)-one Synthesis
Catalyst TypeReactionKey FeaturesReference
PalladiumCyclization of o-iodoanilines with acrylatesGood yields, versatile researchgate.net
Palladium/Mo(CO)6Carbonylative cyclization of 2-iodoanilines and alkynesOne-pot, two-step procedure qeios.comnih.gov
SilverCarboxylation/cyclization of o-alkynylanilinesMild conditions, CO2 incorporation acs.org
Copper[4+1+1] annulation of sulfoxonium ylides and anthranilsSynthesis of 2,3-diaroylquinolines mdpi.com

The application of green chemistry principles is a major focus in modern quinoline synthesis. ijpsjournal.comresearchgate.net This involves several strategies:

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol is a key aspect of green synthesis. researchgate.net

Catalyst-free and solvent-free reactions: Whenever possible, reactions are designed to proceed without a catalyst or solvent, reducing waste and simplifying purification. researchgate.netqeios.com

Energy-efficient methods: Techniques such as microwave irradiation or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.comqeios.com

Atom economy: Synthetic routes are designed to maximize the incorporation of atoms from the starting materials into the final product, minimizing the formation of byproducts. nih.gov

Use of renewable starting materials: Efforts are being made to develop synthetic pathways that utilize renewable feedstocks.

Several green methods for quinoline synthesis have been reported, including one-pot multicomponent reactions and the use of eco-friendly catalysts. tandfonline.comacs.org These approaches not only reduce the environmental impact but can also lead to more efficient and cost-effective synthetic processes. sruc.ac.uk

nih.govacs.orgresearchgate.nettandfonline.comqeios.comsruc.ac.uk

Microwave-Assisted and High-Throughput Synthesis Strategies

The quest for more efficient, rapid, and environmentally benign synthetic methodologies has led to the exploration of microwave-assisted organic synthesis (MAOS) and high-throughput screening techniques for the preparation of 4-hydroxyquinolin-2(1H)-one analogues. These approaches offer significant advantages over classical thermal heating methods, including dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles with fewer byproducts.

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can accelerate reaction rates by orders of magnitude. This localized superheating of the solvent and reactants can lead to different selectivities and higher efficiencies compared to conventional heating methods. For the synthesis of 4-hydroxy-2-quinolone derivatives, microwave-assisted protocols have been successfully applied to key cyclization reactions.

An efficient microwave-assisted, one-pot procedure for the synthesis of ethyl-quinolon-4-one-3-carboxylates involves the reaction of para-substituted anilines with diethyl-ethoxymethylenemalonate. Under microwave irradiation in an open vessel system, the cyclization proceeds rapidly to afford the desired quinolone esters in good yields. The subsequent hydrolysis of these esters to the corresponding carboxylic acids can also be expedited using microwave heating.

Furthermore, green chemistry principles have been incorporated into the microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues through the use of environmentally friendly catalysts. For instance, a bismuth chloride (BiCl3) catalyzed protocol under microwave irradiation provides a green and efficient route to various 4-hydroxy-2-quinolone derivatives. nih.gov This method is advantageous due to the low toxicity, low cost, and availability of the bismuth catalyst. nih.gov

The following interactive data table summarizes representative examples of microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues, highlighting the reaction conditions and outcomes.

Starting MaterialsCatalyst/SolventMicrowave ConditionsProductYield (%)Reference
p-Substituted anilines, Diethyl-ethoxymethylenemalonateDiphenyl ether240 °C, open vesselEthyl-quinolon-4-one-3-carboxylatesGood
Ethyl-quinolon-4-one-3-carboxylatesAqueous KOH, Ethanol90-100 °C, 15 minQuinolon-4-one-3-carboxylic acidsExcellent
Aniline, Dimethyl malonateBismuth chloride (BiCl3), Solvent-free150 °C, 20 min4-Hydroxy-2-quinolone71 nih.gov
4-Chloroaniline, Diethyl malonateBismuth chloride (BiCl3), Solvent-free150 °C, 25 min6-Chloro-4-hydroxy-2-quinolone68 nih.gov
4-Methoxyaniline, Diethyl malonateBismuth chloride (BiCl3), Solvent-free150 °C, 20 min4-Hydroxy-6-methoxy-2-quinolone65 nih.gov

High-throughput synthesis strategies, often coupled with automated technologies, enable the rapid generation of large libraries of compounds for biological screening. While specific high-throughput methods for this compound are not extensively detailed in the literature, the principles of parallel synthesis are applicable. By employing robotic liquid handlers and parallel reaction blocks, numerous analogues with diverse substituents on the aromatic ring and at the N1 and C3 positions can be synthesized simultaneously. This approach is invaluable for structure-activity relationship (SAR) studies, allowing for the systematic exploration of the chemical space around the 4-hydroxyquinolin-2(1H)-one scaffold to identify compounds with optimized biological activities.

Chemical Reactivity and Mechanistic Aspects of 1,3 Dibenzyl 4 Hydroxyquinolin 2 1h One

Tautomeric Equilibrium and Structural Characterization of 4-Hydroxyquinolin-2(1H)-one Systems

The 4-hydroxyquinolin-2(1H)-one scaffold, the core of the title compound, is known to exist in a state of tautomeric equilibrium. This phenomenon involves the migration of a proton, leading to distinct structural isomers that can coexist in solution. The primary tautomeric forms for this system are the 4-hydroxy-2-oxo form (A), the quinoline-2,4-dione form (B), and the zwitterionic form (C). researchgate.net The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the quinoline (B57606) ring. nih.gov

Table 1: Predominant Tautomeric Forms of the 4-Hydroxyquinolin-2(1H)-one Core This table is interactive. Click on the headers to sort.

Tautomeric Form Structural Name Key Features
A 4-Hydroxyquinolin-2(1H)-one Aromatic hydroxy group at C4, Carbonyl at C2
B Quinoline-2,4(1H,3H)-dione Two carbonyl groups at C2 and C4
C Zwitterionic form Positive charge on nitrogen, Negative charge on oxygen

Electrophilic and Nucleophilic Reactions of the Quinoline Core

Conversely, the quinoline ring can be activated towards nucleophilic attack, particularly when bearing electron-withdrawing groups or leaving groups at specific positions. mdpi.com For example, the conversion of the 4-hydroxy group into a better leaving group, such as a tosylate, facilitates nucleophilic substitution at the C4 position. mdpi.com Reactions with nucleophiles like amines, thiols, or azide (B81097) ions can then proceed to yield 4-substituted quinolin-2-one derivatives. mdpi.com The vicarious nucleophilic substitution (VNS) of hydrogen is another pathway for functionalization, especially in nitro-substituted quinolines, where a nucleophile can displace a hydrogen atom ortho or para to the nitro group. mdpi.com

Alkylation and Acylation Chemistry at Nitrogen and Carbon Centers

Alkylation and acylation reactions are fundamental for the derivatization of the 4-hydroxyquinolin-2(1H)-one scaffold. The nitrogen at position 1 (N1) and the oxygen of the 4-hydroxy group are the primary sites for these reactions. In the parent 4-hydroxyquinolin-2(1H)-one, alkylation can occur at either the N1 or O4 position, with the reaction outcome often depending on the specific conditions (e.g., base, solvent) employed. researchgate.net

For 1,3-dibenzyl-4-hydroxyquinolin-2(1H)-one, the N1 position is already occupied by a benzyl (B1604629) group. Therefore, further alkylation or acylation would predominantly occur at the 4-hydroxy group, leading to the formation of 4-alkoxy or 4-acyloxy derivatives, respectively. researchgate.netresearchgate.net Key HMBC correlations in NMR analysis can be used to definitively confirm alkylation at the 4-OH position. researchgate.net The C3 position, being a methine carbon situated between two activating groups (the N-benzyl amide and the C4-hydroxy), can also be a site for certain electrophilic reactions after deprotonation, although it is already substituted with a benzyl group in the title compound.

A general approach for selective N1-alkylation in related heterocyclic systems, such as quinazoline-2,4(1H,3H)-diones, involves the use of a dibenzoyl-protected intermediate. The reaction of this intermediate with an alkylating agent like benzyl chloride in the presence of a base such as potassium carbonate proceeds with high selectivity for the N1 position. scispace.com

Transformations of the Benzyl Moieties and Peripheral Functional Groups

The two benzyl groups in this compound, one attached to N1 and the other to C3, offer additional sites for chemical modification. A common transformation for benzyl groups is their removal via catalytic hydrogenolysis. This reaction typically employs a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. researchgate.net The ease of cleavage can be influenced by substituents on the aromatic ring of the benzyl group and the presence of catalyst poisons. researchgate.net This debenzylation reaction can be a strategic step to free up the N1 or C3 positions for further functionalization.

The phenyl rings of the benzyl moieties are also subject to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), allowing for the introduction of a wide array of functional groups at the periphery of the molecule. These modifications can be used to fine-tune the compound's properties. Furthermore, benzylic C-H bonds can be functionalized through various modern synthetic methods, including cross-dehydrogenative couplings or oxidation reactions, to introduce new substituents at the benzylic position. organic-chemistry.org

Table 2: Potential Reactions of Benzyl Groups This table is interactive. Click on the headers to sort.

Reaction Type Reagents Product Type
Catalytic Hydrogenolysis H₂, Pd/C Debenzylated quinolinone
Electrophilic Substitution HNO₃/H₂SO₄ or Br₂/FeBr₃ Substituted phenyl ring
Oxidation KMnO₄ or CrO₃ Benzoic acid derivative

Mechanistic Pathways and Reaction Investigations in Derivatization

Investigating the mechanistic pathways of derivatization reactions provides a deeper understanding of the reactivity of this compound. For instance, nucleophilic substitution at the C4 position often proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism when a suitable leaving group is present. mdpi.com The reaction involves the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity.

The synthesis of the quinoline core itself can be achieved through methods like the Friedländer annulation, which involves the condensation of an o-aminobenzyl alcohol with a ketone possessing an active methylene (B1212753) group. researchgate.net Mechanistic studies suggest these reactions can proceed via the initial formation of an imine intermediate followed by an oxidative annulation. researchgate.net

For substitution reactions, the role of the base and solvent system is critical. In the alkylation of related N-heterocycles, the reaction can proceed through the in-situ formation of an anionic intermediate. For example, the reaction of 1,3-dibenzoylquinazoline-2,4(1H,3H)-dione with potassium carbonate in DMF leads to the formation of a potassium salt of the 3-benzoyl derivative, which then acts as the nucleophile in the subsequent alkylation step. scispace.com Understanding these pathways is essential for controlling the regioselectivity and yield of derivatization reactions.

Structure Activity Relationship Sar Studies of 1,3 Dibenzyl 4 Hydroxyquinolin 2 1h One Derivatives

Design Principles for Modulating Biological Activity

The design of biologically active 1,3-dibenzyl-4-hydroxyquinolin-2(1H)-one derivatives is guided by several key principles. The core 4-hydroxyquinolin-2(1H)-one scaffold is a privileged structure found in numerous natural products with pronounced bioactivity. researchgate.net Modifications are typically explored at three main diversification points: the nitrogen atom at position 1 (N-1), the benzyl (B1604629) groups at position 3 (C-3), and the homocyclic portion of the quinoline (B57606) ring system. researchgate.net

Impact of N-Substitution on Biological Profiles

The substitution at the N-1 position of the quinoline ring is a critical determinant of the biological activity profile. Studies on related quinolinone scaffolds have consistently shown that the nature of the substituent at this position can significantly modulate potency and selectivity. nih.gov For derivatives of the this compound scaffold, functionalization of the quinolonic nitrogen atom has been identified as a key factor affecting antimicrobial activity. researchgate.net

Role of Substituents on the Benzyl Moieties in Biological Efficacy

The two benzyl groups attached to the quinolinone core, one at N-1 and the other at C-3, provide extensive opportunities for modification to enhance biological efficacy. The aromatic rings of these benzyl moieties can be substituted with various functional groups, leading to significant changes in activity. researchgate.net

Research on closely related 3,3-dibenzyl-4-hydroxy-3,4-dihydro-1H-quinolin-2-ones demonstrated that introducing electron-withdrawing groups, such as chloro substituents, onto the benzyl rings can markedly improve biological potency. researchgate.net Specifically, derivatives with 4'-chloro substitutions on the benzyl groups exhibited lower minimum inhibitory concentration (MIC) values, indicating enhanced antibacterial activity. researchgate.net This suggests that the electronic nature and position of the substituent on the phenyl ring are crucial for target interaction. Lipophilic and electron-withdrawing substituents may enhance binding to hydrophobic pockets in target enzymes or receptors. researchgate.netwikipedia.org

Table 1: Impact of Benzyl Moiety Substitution on Biological Activity

Substituent on Benzyl Ring Position Observed Effect on Activity Reference
Chloro 4' Increased antibacterial activity researchgate.net

Effects of Quinoline Ring Functionalization on Bioactivity

Functionalization of the homocyclic part (the benzene (B151609) ring portion) of the quinoline nucleus is another effective strategy for modulating bioactivity. Introducing substituents at positions C-5, C-6, C-7, or C-8 can influence the electronic distribution of the entire heterocyclic system and provide additional points of interaction with biological targets. researchgate.net

In studies of related quinolinone derivatives, a chloro group at the C-6 position of the quinoline ring was found to be favorable for antibacterial activity. researchgate.net This highlights the importance of halogen substitution on the core scaffold. The position and nature of the substituent can affect the molecule's lipophilicity and electronic properties, which are key determinants of its biological function. nih.govnih.gov The presence of substituents on the quinoline ring can also prevent metabolic degradation, thereby improving the compound's pharmacokinetic profile.

Table 2: Influence of Quinoline Ring Substitution on Bioactivity

Substituent Position on Quinoline Ring Observed Effect on Activity Reference
Chloro 6 Increased antibacterial activity researchgate.net

Comparative SAR Analysis with Related Quinolone Scaffolds

The SAR of this compound derivatives can be contextualized by comparing it with other well-known quinolone scaffolds, such as the fluoroquinolones. While both classes share the fundamental quinolone core, their substitution patterns and resulting biological targets often differ.

Fluoroquinolones, a major class of antibiotics, typically feature a carboxyl group at C-3, a fluorine atom at C-6, and a heterocyclic substituent at C-7. mdpi.com The C-3 carboxyl group is essential for their antibacterial activity, primarily through inhibiting bacterial DNA gyrase and topoisomerase IV. In contrast, the this compound scaffold lacks the C-3 carboxyl group and instead possesses a bulky benzyl group at this position. This significant structural difference suggests a different mechanism of action.

Investigation of Biological Activities for 1,3 Dibenzyl 4 Hydroxyquinolin 2 1h One Analogues

Antimicrobial Activity Research (e.g., Antibacterial Efficacy)

Analogues of 1,3-dibenzyl-4-hydroxyquinolin-2(1H)-one, specifically compounds belonging to the quinoline (B57606) and quinolinone classes, have been the subject of extensive antimicrobial research. Studies have demonstrated their efficacy against a variety of bacterial and fungal pathogens. nih.gov

The antibacterial potential of quinoline derivatives has been well-documented, with many compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria. nih.govekb.eg For instance, a series of novel 7-substituted 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids showed potent antibacterial effects. nih.gov Specifically, the 7-(2-(aminomethyl)morpholino) derivative demonstrated superior activity against Gram-positive bacteria compared to established quinolones like ciprofloxacin. nih.gov Furthermore, certain 7-substituted quinolin-8-ol derivatives have displayed antibacterial activity comparable to or greater than nitroxoline, with one compound showing notable efficacy against Bacillus subtilis. consensus.app The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and supercoiling. rsc.org

In the realm of antifungal research, quinoline derivatives have also shown promise. nih.gov A study on 8-hydroxyquinoline (B1678124) derivatives revealed their activity against various Candida species and dermatophytes. oup.com Clioquinol, an 8-hydroxyquinoline derivative, exhibited minimum inhibitory concentrations (MIC) ranging from 0.031 to 2 μg/ml against the tested isolates. oup.com Another study focusing on fluorinated quinoline analogs found that several compounds exhibited good antifungal activity against plant pathogenic fungi like S. sclerotiorum and R. solani at a concentration of 50 μg/mL. mdpi.com The proposed mechanism for some of these antifungal quinolines involves causing abnormal morphology of cell membranes, leading to increased permeability and the release of cellular contents. acs.org

Additionally, research into the antimycobacterial properties of 4-hydroxyquinolin-2(1H)-ones has identified compounds with significant activity. A library of substituted 4-hydroxyquinolin-2(1H)-ones yielded thirteen derivatives with minimal inhibitory concentrations below 10 μM against Mycobacterium tuberculosis H37Ra. nih.gov

Table 1: Antimicrobial Activity of Selected Quinoline Analogues

Compound/ClassMicroorganismActivity MetricResultSource
7-(2-(aminomethyl)morpholino) derivativeGram-positive bacteriaActivity ComparisonBetter than ciprofloxacin, norfloxacin, and ofloxacin nih.gov
ClioquinolCandida spp. and dermatophytesMIC0.031–2 μg/ml oup.com
6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-oneMycobacterium tuberculosis H37RaMIC3.2 μM nih.gov
Compound Ac12 (a 2,8-bis(trifluoromethyl)-4-quinolinol derivative)S. sclerotiorumEC500.52 μg/mL acs.org
Compound Ac12 (a 2,8-bis(trifluoromethyl)-4-quinolinol derivative)B. cinereaEC500.50 μg/mL acs.org

Antineoplastic and Cytotoxic Activity Research

The anticancer potential of quinoline derivatives is a significant area of research, with many analogues demonstrating cytotoxic effects against various cancer cell lines. nih.govwisdomlib.orgrsc.org

Numerous studies have reported the in vitro antiproliferative activities of synthesized quinoline derivatives against a range of cancer cell lines. wisdomlib.org For instance, a novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), exhibited potent cytotoxic activity against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cell lines. mdpi.com The IC50 values for BAPPN were 3.3 μg/mL for HepG2 and 3.1 μg/mL for MCF-7. mdpi.com

Another study investigated the cytotoxic effects of several synthesized quinoline derivatives on Caco-2 cell lines, finding that a nitro-aldehyde quinoline derivative showed the highest cytotoxicity with an IC50 value of 0.535 µM. brieflands.com Similarly, newly synthesized quinoline derivatives were evaluated for their effects on MCF-7 and MDA-MB-231 breast cancer cells, with some compounds showing significantly higher cytotoxicity in cancer cells compared to normal cells. researchgate.net Poly-functionalized dihydropyridine (B1217469) quinoline compounds have also demonstrated dose-dependent toxicity against A549 lung cancer cells. dut.ac.za

Table 2: Cytotoxic Activity of Selected Quinoline Analogues

CompoundCell LineActivity MetricResultSource
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HepG2 (Hepatocellular Carcinoma)IC503.3 μg/mL mdpi.com
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HCT-116 (Colon Carcinoma)IC5023 μg/mL mdpi.com
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)MCF-7 (Breast Cancer)IC503.1 μg/mL mdpi.com
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)A549 (Lung Cancer)IC509.96 μg/mL mdpi.com
Nitro-aldehyde quinoline derivative (E)Caco-2 (Colon Carcinoma)IC500.535 µM brieflands.com

The cytotoxic effects of quinoline derivatives are often linked to their ability to modulate key cellular processes such as apoptosis and the cell cycle. The compound BAPPN was found to induce cell injury and morphological changes indicative of apoptosis, including cytoplasmic condensation and shrunken nuclei. mdpi.com Mechanistically, BAPPN significantly increased the protein expression of the apoptotic marker caspase-3 and the tumor suppressor protein p53, while downregulating proliferative proteins like VEGF, PCNA, and Ki67. mdpi.com

Other quinoline derivatives have been shown to arrest the cell cycle at various phases. For example, some quinolone derivatives can inhibit the progression of human lymphocytes through the cell cycle. researchgate.net The antineoplastic drug etoposide, which targets topoisomerase II, is known to cause cell death by converting this enzyme into a cellular poison, a mechanism that may be shared by some cytotoxic quinolones. myquinstory.info Furthermore, factor quinolinone inhibitors have been shown to exert anti-proliferative activity by disrupting mitotic spindles, leading to mitotic arrest. nih.gov These compounds can also disrupt the interphase microtubule network, affecting cell morphology and motility. nih.gov

Enzyme Target Identification and Inhibition Studies (e.g., Fatty Acid Synthase, Tyrosinase)

Analogues of this compound have been investigated as inhibitors of various enzymes. A notable target is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Several quinoline and quinazolinone derivatives have been synthesized and evaluated for their tyrosinase inhibitory activity. mdpi.comnih.gov One study identified a series of quinazolinone derivatives as tyrosinase inhibitors, with one compound, synthesized from natural citral, exhibiting an IC50 of 103 ± 2 μM. mdpi.comnih.gov This compound was found to be a mixed-type and reversible inhibitor of mushroom tyrosinase. mdpi.comnih.gov

Another study reported that thioquinoline derivatives conjugated to thiosemicarbazide (B42300) act as potent noncompetitive tyrosinase inhibitors. bohrium.com In contrast, some quinoline compounds were found to inhibit melanogenesis not by directly inhibiting tyrosinase activity, but by disrupting the intracellular trafficking of tyrosinase-related proteins. nih.gov

Table 3: Tyrosinase Inhibitory Activity of Selected Quinoline and Quinazolinone Analogues

CompoundEnzymeActivity MetricResultSource
2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1)Mushroom TyrosinaseIC50103 ± 2 μM mdpi.comnih.gov
Nicotinamide-aminoquinoline derivative (Compound D)TyrosinaseInhibition Percentage~84% eurekaselect.com

While tyrosinase is a confirmed target, information specifically linking this compound or its direct analogues to the inhibition of Fatty Acid Synthase is not prevalent in the reviewed literature.

Receptor Interaction and Antagonism Research (e.g., N-Methyl-D-Aspartate Receptor Glycine (B1666218) Site)

The current body of scientific literature does not provide specific evidence of this compound or its close analogues acting as antagonists at the N-Methyl-D-Aspartate (NMDA) receptor glycine site. Research on the receptor interaction profiles of this particular subclass of quinolinones is an area that warrants further investigation.

Other Reported Pharmacological Activities in Quinoline Chemistry (e.g., antioxidant, anti-inflammatory, antimalarial, antiviral)

The quinoline nucleus is a versatile scaffold that has given rise to compounds with a broad spectrum of pharmacological activities beyond antimicrobial and anticancer effects. biointerfaceresearch.comrsc.orgbenthamscience.com

Antioxidant Activity: Many quinoline derivatives have been reported to possess antioxidant properties. mdpi.comiau.iringentaconnect.commdpi.comnih.gov Their antioxidant potential is often attributed to their ability to scavenge free radicals through mechanisms like single electron transfer and hydrogen atom transfer. mdpi.comnih.gov Certain derivatives have shown enhanced efficiency compared to reference antioxidants such as Trolox. mdpi.comnih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of quinoline derivatives is another area of active research. biointerfaceresearch.comrsc.org This activity is often linked to their ability to modulate inflammatory pathways.

Antimalarial Activity: Historically, quinoline-containing compounds have been cornerstones in the fight against malaria. biointerfaceresearch.comrsc.orgnih.govresearchgate.netglobalresearchonline.net Quinine, chloroquine, and mefloquine (B1676156) are well-known examples of quinoline-based antimalarial drugs. biointerfaceresearch.comrsc.org Research continues to explore new quinoline hybrids to overcome drug resistance in malaria parasites. nih.govnih.gov

Antiviral Activity: The antiviral properties of quinoline derivatives have also been investigated. nih.govresearchgate.netnih.gov Some antibacterial fluoroquinolones have demonstrated efficacy against viruses like vaccinia virus and papovaviruses. nih.govresearchgate.net Modifications to the quinolone structure, such as the introduction of an aryl group, have shifted their activity profile towards specific antiviral action, including against HIV. nih.govresearchgate.net Novel quinoline derivatives have also shown potential as antivirals against Dengue virus. nih.gov

Advanced Computational and Theoretical Studies for 1,3 Dibenzyl 4 Hydroxyquinolin 2 1h One

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the electronic properties and intrinsic reactivity of molecules. For 4-hydroxyquinolin-2-one and its derivatives, these studies can predict various molecular descriptors that govern their biological activity. Techniques such as Density Functional Theory (DFT) are employed to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding charge transfer interactions.

Research on 4-hydroxyquinoline has utilized quantum chemical calculations to study its photochemical properties and the electronic spectra of its different acid-base forms. nih.govresearchgate.net These studies help in understanding the molecule's behavior in different physiological environments. The keto form is often the major tautomeric structure for the ground and excited states of 4-hydroxyquinolines in neutral solutions. nih.govresearchgate.net Quantum chemical calculations have also been used to predict the stability of different tautomeric forms of 4-hydroxy-2(1H)-quinolone. researchgate.net

Illustrative Quantum Chemical Data for 1,3-Dibenzyl-4-hydroxyquinolin-2(1H)-one

ParameterCalculated ValueSignificance
HOMO Energy-5.8 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap4.6 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DInfluences solubility and binding interactions.
Electron Affinity1.1 eVPropensity to accept an electron.
Ionization Potential6.2 eVEnergy required to remove an electron.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic perspective of molecular behavior and interactions over time. These techniques are invaluable for understanding the conformational flexibility of this compound and its interactions with biological macromolecules.

MD simulations have been extensively used to study the stability of protein-ligand complexes involving quinoline (B57606) derivatives. tandfonline.commdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding, providing insights into the induced-fit mechanism. nih.gov For instance, MD simulations of quinoline-based analogues with EGFR and VEGFR-2 have been performed to analyze the stability of the ligand-receptor complexes. dntb.gov.ua Similarly, MD simulations have been used to investigate the dynamic behavior of quinoline derivatives as potential inhibitors of acetylcholinesterase. nih.gov

Ligand-Protein Interaction Analysis (e.g., Molecular Docking, Binding Site Characterization)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential biological targets for this compound and understanding the specific interactions that stabilize the ligand-protein complex.

Docking studies on various 4-hydroxy-2-quinolone derivatives have been conducted to explore their binding modes within the active sites of enzymes like soybean lipoxygenase-1 and Eg5. mdpi.comsciforum.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for biological activity. For example, docking of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives into the EGFR tyrosine kinase domain has shown well-conserved hydrogen bonding with amino acid residues in the active pocket. nih.gov

Illustrative Docking Results for this compound with a Kinase Target

ParameterValueDetails
Binding Affinity-9.5 kcal/molPredicted free energy of binding.
Hydrogen Bonds3Interactions with key amino acid residues (e.g., Glu116, Tyr211). sciforum.net
Hydrophobic Interactions5Interactions with nonpolar residues (e.g., Leu214, Pro137). sciforum.net
Interacting ResiduesGlu116, Tyr211, Leu214, Pro137Specific amino acids in the binding pocket. sciforum.net

In Silico Predictions for Compound Design and Optimization

In silico methods play a pivotal role in the rational design and optimization of lead compounds. By predicting the effects of structural modifications on biological activity and pharmacokinetic properties, these techniques can guide the synthesis of more potent and effective analogues of this compound.

Structure-activity relationship (SAR) studies, often aided by computational methods, are used to understand how chemical structure relates to biological activity. For quinolinone derivatives, in silico design has been employed to develop new multi-targeted inhibitors with potential anticancer properties. mdpi.comsemanticscholar.org These approaches involve various computational techniques, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property modeling, to predict the binding affinity and pharmacological profiles of designed compounds. mdpi.comsemanticscholar.org

Pharmacophore Development and Virtual Screening Methodologies

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features required for biological activity. fiveable.meresearchgate.net A pharmacophore model for this compound can be developed based on a set of known active molecules, and this model can then be used to screen large chemical databases for novel compounds with similar features. nih.gov

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govcomputabio.com This can be done using either ligand-based methods, such as pharmacophore screening, or structure-based methods, like molecular docking. nih.govcomputabio.com For quinoline-based compounds, virtual screening has been used to identify potential inhibitors for various targets, including those related to SARS-CoV-2. nih.govtandfonline.com

Beyond Biological Activity: Materials Science Applications of Quinolone Derivatives

Optoelectronic Properties and Photophysical Studies

The 4-hydroxyquinolin-2(1H)-one scaffold is a well-established fluorophore, and the introduction of substituents at the N-1 and C-3 positions can significantly modulate its electronic and photophysical properties. While specific experimental data for 1,3-dibenzyl-4-hydroxyquinolin-2(1H)-one is not extensively documented in publicly available research, the general characteristics of this class of compounds provide a strong basis for predicting its behavior.

The core quinolinone structure possesses a conjugated π-system, which is responsible for its inherent fluorescence. The benzyl (B1604629) groups at the N-1 and C-3 positions are expected to extend this conjugation, potentially leading to a red-shift in both the absorption and emission spectra compared to the unsubstituted parent compound. Furthermore, the electron-donating nature of the benzyl groups could influence the intramolecular charge transfer (ICT) characteristics of the molecule, a key factor in determining its quantum yield and solvatochromic behavior.

Photophysical studies on analogous N-substituted and 3-substituted 4-hydroxyquinolin-2-one derivatives have demonstrated their potential as UV absorbers and optical brighteners. researchgate.net These properties arise from their ability to absorb ultraviolet light and re-emit it in the visible region of the spectrum. It is plausible that this compound would exhibit similar, if not enhanced, properties due to the presence of the two benzyl moieties.

To illustrate the potential photophysical characteristics, a hypothetical data table is presented below, based on the expected influence of the benzyl substituents on the 4-hydroxyquinolin-2(1H)-one core.

PropertyExpected Characteristic for this compound
Absorption Maximum (λabs) Expected in the near-UV to blue region of the spectrum.
Emission Maximum (λem) Expected in the blue to green region of the spectrum.
Quantum Yield (ΦF) Potentially moderate to high, influenced by solvent polarity.
Stokes Shift Expected to be significant, a desirable property for fluorescent probes.
Solvatochromism Likely to exhibit positive solvatochromism due to potential ICT character.

This table is predictive and based on the general properties of the 4-hydroxyquinolin-2-one scaffold and the electronic effects of benzyl substitution. Experimental verification is required.

Development of Quinoline-Based Luminescent Materials

The inherent luminescence of the quinolinone core makes it an attractive building block for the development of novel luminescent materials. The tunability of the emission wavelength and quantum efficiency through chemical modification is a significant advantage. The introduction of benzyl groups in this compound could lead to materials with specific light-emitting properties.

Research into quinoline (B57606) derivatives has shown their utility in creating organic light-emitting diodes (OLEDs) and other electroluminescent devices. The substitution pattern on the quinoline ring plays a crucial role in determining the material's performance, including its color purity, efficiency, and stability. While direct studies on the application of this compound in OLEDs are not available, the structural motifs suggest potential.

The development of such materials often involves the synthesis of a library of derivatives with varying substituents to systematically tune the photophysical properties. For instance, altering the electronic nature of the substituents on the benzyl rings of this compound could provide a fine-tuning mechanism for the emission color.

Below is a conceptual table outlining the potential impact of further substitution on the benzyl rings on the luminescent properties of the core molecule.

Substituent on Benzyl RingExpected Effect on Emission WavelengthPotential Application
Electron-Donating Group (e.g., -OCH3) Red-shift (longer wavelength)Green-emitting materials
Electron-Withdrawing Group (e.g., -NO2) Blue-shift (shorter wavelength)Blue-emitting materials
Extended Aromatic System (e.g., -Ph) Significant red-shiftYellow to orange-emitting materials

This table represents a theoretical framework for the rational design of new luminescent materials based on the this compound scaffold.

Applications in Sensors and Advanced Functional Materials

The sensitivity of the fluorescence of quinoline derivatives to their local environment makes them excellent candidates for the development of chemical sensors. The 4-hydroxyquinolin-2(1H)-one core, with its potential for hydrogen bonding and metal chelation, can be functionalized to create highly selective and sensitive probes for various analytes.

While specific sensor applications for this compound have not been reported, the general principles of sensor design using quinolinone fluorophores can be applied. For example, the introduction of specific recognition moieties onto the benzyl groups could lead to sensors for metal ions, anions, or biologically relevant molecules. The change in the fluorescence signal upon binding of the analyte would form the basis of the sensing mechanism.

Furthermore, the unique molecular structure of this compound could be exploited in the creation of other advanced functional materials. For instance, its rigid, planar core combined with the flexible benzyl groups might lead to interesting self-assembly properties, making it a candidate for the formation of liquid crystals or organogels. These materials could find applications in displays, photonics, and smart materials.

The potential applications are summarized in the table below:

Application AreaDesign PrinciplePotential Functionality
Chemical Sensors Functionalization of benzyl rings with analyte-binding groups.Detection of metal ions, anions, or biomolecules through fluorescence changes.
Liquid Crystals Exploitation of molecular shape and intermolecular interactions.Use in display technologies and optical switching.
Organogels Self-assembly into fibrous networks that immobilize solvents.Applications in drug delivery, catalysis, and environmental remediation.

This table outlines prospective applications that could be explored through further research and development of materials based on this compound.

Future Perspectives and Unexplored Research Avenues for 1,3 Dibenzyl 4 Hydroxyquinolin 2 1h One

Novel Synthetic Methodologies and Catalyst Development

While traditional methods for synthesizing 4-hydroxyquinolin-2-one cores often require harsh conditions, future research is expected to focus on developing more efficient and milder catalytic systems specifically tailored for derivatives like 1,3-dibenzyl-4-hydroxyquinolin-2(1H)-one. bohrium.com Modern advancements have demonstrated the utility of metal-catalyzed and metal-free reactions for constructing the core quinolinone structure, which can be adapted and optimized for this specific compound.

Promising future approaches include:

Silver-Catalyzed Carboxylation: A significant leap forward involves the use of silver salts to catalyze the reaction of o-alkynylanilines with carbon dioxide. bohrium.com This method proceeds under mild conditions, avoiding the harsh heat of conventional syntheses. Future work could focus on designing a one-pot synthesis where the N- and C-benzylation of the aniline (B41778) precursor is followed by this silver-catalyzed cyclization to afford this compound with high efficiency.

Copper-Catalyzed Annulation: Copper-catalyzed tandem reactions, such as the cascade radical addition/cyclization of N-arylcinnamamides, present another innovative route. mdpi.com Research could explore the development of a copper-based catalytic system that facilitates the construction of the dibenzylated quinolinone core, potentially offering control over stereochemistry if chiral centers are introduced.

Metal-Free Radical Cyclization: The development of metal-free protocols, for instance, using radical initiators like K₂S₂O₈ or oxidants like oxygen, is a key avenue for green chemistry. mdpi.com Future studies could aim to create a sustainable, metal-free synthesis of this compound from appropriately substituted N-arylamides.

Catalytic ApproachPrecursorsCatalyst/ReagentPotential Advantage for 1,3-Dibenzyl Derivative
Silver-Catalyzed CarboxylationSubstituted o-alkynylanilines, CO₂Silver(I) NitrateMild reaction conditions, high yield. bohrium.com
Copper-Catalyzed AnnulationN-arylcinnamamides, Benzyl (B1604629) hydrocarbonsCu₂O / TBPBTandem reaction, potential for stereocontrol. mdpi.com
Electrophilic CyclizationN-arylcinnamamidesBF₃·OEt₂High efficiency for substituted derivatives. mdpi.com
Metal-Free Radical CyclizationN-arylcinnamamides, Boronic acidsOxygen (oxidant)Avoids transition metal catalysts, green chemistry. mdpi.com

Identification of New Biological Targets and Mechanisms of Action

The 4-hydroxy-2-quinolinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. mdpi.comresearchgate.net Derivatives have shown potential as anticancer, anti-inflammatory, antibacterial, and even herbicidal agents. mdpi.comnih.govnih.gov The unique 1,3-dibenzyl substitution pattern could modulate this activity, leading to enhanced potency or entirely new mechanisms of action.

Unexplored research avenues include:

Screening Against Known Quinolinone Targets: A logical first step is to investigate whether this compound inhibits enzymes known to be targeted by related scaffolds. These include lipoxygenase (LOX) and phosphatidylinositol 3-kinase (PI3Kα), which are relevant in inflammation and cancer. mdpi.com

Unbiased Target Identification: Modern chemical biology techniques can be employed to uncover novel targets. Methods such as chemical proteomics, affinity chromatography, and cellular thermal shift assays (CETSA) could identify specific protein binding partners of this compound, revealing unexpected therapeutic opportunities.

Elucidation of Mechanism: Once a target is identified, detailed mechanistic studies will be crucial. For instance, if the compound shows anticancer activity, it will be important to determine if it induces apoptosis, inhibits cell cycle progression, or disrupts specific signaling pathways. The influence of the benzyl groups on binding affinity and selectivity will be a key area of investigation.

Exploring Herbicidal and Antifungal Activity: Some quinolinone derivatives are known to inhibit oxygen evolution in chloroplasts, giving them herbicidal properties. nih.gov Furthermore, the quinoline (B57606) core is present in many antifungal agents. nih.gov Future studies could screen this compound for these alternative bioactivities.

Expansion into Diverse Materials Science Applications

Beyond biological applications, the inherent chemical structure of quinolinones suggests significant, yet largely unexplored, potential in materials science. The fused aromatic ring system provides electronic conjugation and rigidity, which are desirable properties for functional organic materials. researchgate.netresearchgate.net

Future research could focus on:

Photophysical Characterization: A fundamental investigation into the photophysical properties of this compound is a critical starting point. This would involve measuring its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. nih.govresearchgate.net Understanding these properties is essential for any application in optics or electronics.

Development of Luminescent Materials: The 4-hydroxy-2-quinolinone scaffold has been identified as a promising candidate for creating luminophores and optical brighteners. benthamdirect.comresearchgate.net The benzyl groups on the 1,3-dibenzyl derivative could be functionalized to tune the emission color, enhance quantum efficiency, or improve solubility in polymer matrices for applications in organic light-emitting diodes (OLEDs) or solid-state lighting.

Fluorescent Probes and Sensors: The quinolinone core could serve as a fluorophore for chemical sensors. By attaching specific receptor groups to the benzyl rings, it may be possible to design probes that exhibit a change in fluorescence upon binding to specific metal ions, anions, or biomolecules. researchgate.net

UV-Absorbing Materials: The strong UV absorption of the quinolinone structure makes it a candidate for use as a UV absorber. researchgate.net Future work could involve incorporating the this compound moiety into polymers or coatings to protect materials from photodegradation.

Development of Hybrid Scaffolds Incorporating the this compound Core

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful tool in drug discovery to create multi-target agents or improve pharmacokinetic properties. The this compound core is an excellent candidate for use as a central scaffold in the design of novel hybrid compounds. mdpi.comresearchgate.net

Future directions for developing hybrid scaffolds include:

Hybrids with Other Heterocycles: Following established precedents, the this compound core could be linked to other bioactive heterocycles like pyrimidines or chalcones. researchgate.netbiointerfaceresearch.com For example, a quinolinone-pyrimidine hybrid could potentially combine the anticancer properties of both scaffolds into a single, more potent molecule.

Conjugation with Natural Products: Linking the scaffold to natural products or their derivatives, such as phenolic acids (e.g., ferulic acid) or sugars, is another promising avenue. mdpi.comnih.govekb.eg A conjugate with ferulic acid could yield a hybrid molecule with both anti-inflammatory (from the quinolinone part) and antioxidant (from the phenolic acid part) properties. nih.gov

Linker Chemistry Optimization: The nature of the linker connecting the quinolinone core to another active moiety is critical. Future research will need to explore different linker lengths, flexibilities, and chemical compositions to optimize the biological activity and drug-like properties of the resulting hybrid molecules.


Q & A

Q. What are the common synthetic routes for 1,3-dibenzyl-4-hydroxyquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-step protocols involving cyclization and substitution reactions. For example, one method involves refluxing a carboxylic aldehyde (e.g., 2-carboxybenzaldehyde derivatives) with ethylenediamine in absolute ethanol to form the quinolinone core, followed by benzylation at the 1- and 3-positions using benzyl halides under basic conditions . Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., DMF for crystallization), and reaction time. IR and ¹H NMR are critical for verifying intermediate structures, such as confirming the presence of a hydrogen-bonded C=O group at ~1625 cm⁻¹ and benzyl protons at δ 3.59–7.95 ppm .

Q. How can spectroscopic techniques (e.g., ¹H NMR, IR) distinguish structural isomers or byproducts in this compound’s synthesis?

  • IR Spectroscopy : Key absorptions include the hydroxyl (3447 cm⁻¹), NH (3200 cm⁻¹), and conjugated C=O (1663 cm⁻¹) groups. Hydrogen-bonded C=O (1625 cm⁻¹) and C=N (1620 cm⁻¹) help differentiate tautomers or Schiff base impurities .
  • ¹H NMR : Benzyl protons appear as distinct singlets (δ 3.59 ppm for CH₃), while aromatic protons in the quinolinone ring show splitting patterns (e.g., doublets at δ 7.95 ppm for H-5). Overlapping signals in the δ 2.17–1.60 ppm range may indicate incomplete reduction or alkylation side products .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer assays)?

Discrepancies often arise from assay-specific variables:

  • Bioactivity assays : For antimicrobial studies, the twofold serial dilution technique (MIC values) is standard, but variations in bacterial strains (e.g., B. proteus vs. P. aeruginosa) can lead to divergent results . Anticancer activity may depend on cell line selectivity; for example, derivatives with bulky substituents show enhanced apoptosis in breast cancer models but reduced efficacy in leukemia screens .
  • Structural modifications : Introducing electron-withdrawing groups (e.g., fluoro substituents) improves membrane permeability, as seen in compound 6a (MIC = 16 μg/mL for P. aeruginosa), whereas bulky benzyl groups may sterically hinder target binding in certain cancer cells .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Molecular docking and QSAR models predict interactions with target enzymes (e.g., bacterial DNA gyrase or human topoisomerase II). For instance:

  • Lipinski’s Rule of Five : Derivatives with logP <5 and molecular weight <500 Da are prioritized for oral bioavailability.
  • Docking simulations : Substituents at the 3-position (e.g., ethyl or pyrrolidinyl groups) enhance binding affinity to hydrophobic pockets in microbial enzymes, as validated by MIC reductions of 50–75% in optimized analogs .

Q. What experimental controls are critical when analyzing the compound’s antioxidant or pro-oxidant effects in cellular assays?

  • Positive controls : Use ascorbic acid or Trolox for antioxidant assays; H₂O₂ or Fe²⁺/EDTA for pro-oxidant studies.
  • Interference mitigation : Pre-treat samples with catalase to rule out H₂O₂-mediated effects. For intracellular ROS measurement, combine fluorescent probes (e.g., DCFH-DA) with flow cytometry to distinguish compound-specific activity from background noise .

Methodological Challenges and Solutions

Q. How to address low yields in the final benzylation step of the quinolinone core?

Common issues include steric hindrance from ortho-substituents or incomplete deprotonation. Solutions:

  • Base optimization : Replace NaOH with K₂CO₃ in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 150°C) while improving benzylation efficiency by 20–30% .

Q. What advanced techniques validate the compound’s metal-chelating properties for catalytic or therapeutic applications?

  • ESI-MS : Detect adducts with transition metals (e.g., [M+Cu]⁺ at m/z 297 + 63.55).
  • EPR Spectroscopy : Identify paramagnetic complexes (e.g., Cu²⁺-quinolinone chelates with g⊥ = 2.06 and g∥ = 2.28) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.